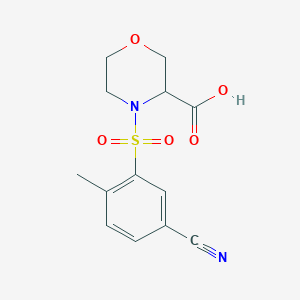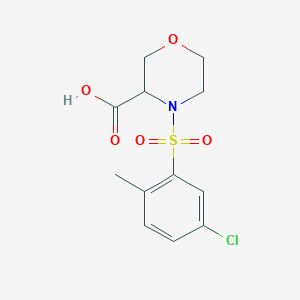
4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid, also known as CTSMC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
作用機序
4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid exerts its therapeutic effects through various mechanisms of action. In cancer research, 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid inhibits the expression of proteins involved in cancer cell growth and angiogenesis. In neurodegenerative disease research, 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid reduces oxidative stress and inflammation by activating antioxidant enzymes and inhibiting pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been shown to reduce tumor growth and angiogenesis. In neurodegenerative disease research, 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been shown to reduce oxidative stress and inflammation, and improve cognitive function.
実験室実験の利点と制限
One advantage of using 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid in lab experiments is its ability to selectively target cancer cells and reduce tumor growth. Another advantage is its ability to reduce oxidative stress and inflammation in neurodegenerative disease research. However, limitations include the need for further studies to determine optimal dosages and potential side effects.
将来の方向性
For 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid research include exploring its potential therapeutic effects in other disease areas, such as cardiovascular disease and diabetes. Additionally, further studies are needed to determine the optimal dosages and potential side effects of 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid in humans. Finally, the development of 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid derivatives with improved efficacy and safety profiles is an area of potential future research.
Conclusion:
In conclusion, 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid is a chemical compound that has shown potential therapeutic properties in various fields of research. Its ability to selectively target cancer cells and reduce tumor growth, as well as its neuroprotective effects, make it a promising candidate for future drug development. Further studies are needed to determine its optimal dosages and potential side effects in humans, as well as its potential therapeutic effects in other disease areas.
合成法
The synthesis of 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with morpholine-3-carboxylic acid in the presence of a base. The product is then purified through recrystallization.
科学的研究の応用
4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been studied for its potential therapeutic properties in various fields of research. In cancer research, 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
4-(5-chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO5S2/c10-7-1-2-8(17-7)18(14,15)11-3-4-16-5-6(11)9(12)13/h1-2,6H,3-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLMLXNWBDFEAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1S(=O)(=O)C2=CC=C(S2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

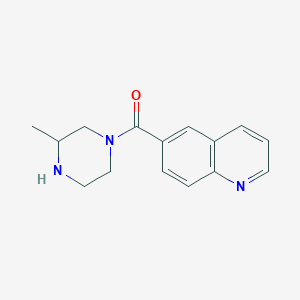
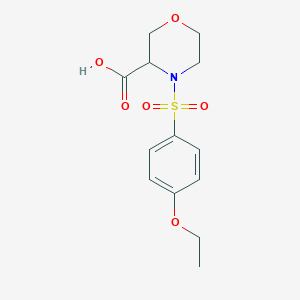
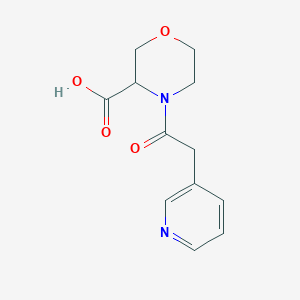
![1-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581044.png)
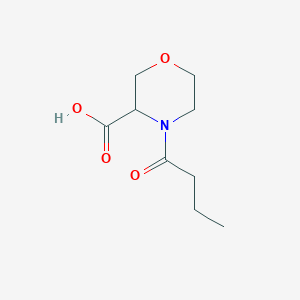
![1-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581053.png)
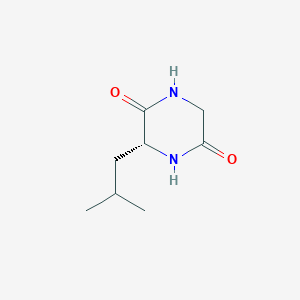
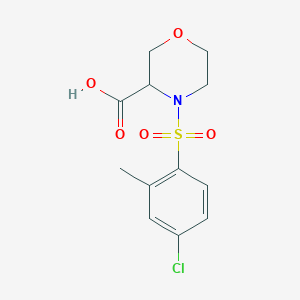

![1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581079.png)
![1-(4-Chlorophenyl)-3-[methyl(3,3,3-trifluoropropyl)amino]propan-1-one](/img/structure/B7581080.png)
![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581083.png)
